methyl 1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-1H-indole-3-carboxylate
Overview
Description
Methyl 1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.12157168 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Investigations
Methyl indole-3-carboxylate derivatives, including analogs of the compound of interest, have been synthesized for their potential as potent antitumor agents. Studies involving these compounds have employed solid-state structure characterization, molecular modeling, and X-ray diffraction to elucidate their structure and investigate their anticancer activities against melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).
Reaction Mechanisms and Chemical Transformations
Research has explored various reaction mechanisms and transformations involving methyl indole-3-carboxylate derivatives. For example, reaction with propargyl alcohols under catalytic conditions has been used to study carboxamide group migration and decarboxylative cyclization processes, providing insights into new synthetic pathways (Selvaraj et al., 2019). Additionally, the carboxylation, ethoxycarbonylation, and carbamoylation of indoles under specific conditions have been investigated to develop methods for synthesizing indole-3-carboxylic acids and derivatives (Nemoto et al., 2016).
Applications in Medicinal Chemistry
Methyl indole-3-carboxylate derivatives have been synthesized as analogs of marine alkaloids like topsentin, which have been screened for anticancer activity. Although most derivatives showed no significant activity, moderate activity was observed against specific cancer cell lines, highlighting the potential of these compounds in drug discovery (Carbone et al., 2013).
Molecular Structure Elucidation
The molecular structures of methyl indole-3-carboxylate derivatives have been determined using techniques like X-ray crystallography and NMR spectroscopy. These studies provide crucial information for understanding the chemical behavior and potential applications of these compounds (Sakhautdinov et al., 2013).
Properties
IUPAC Name |
methyl 1-[4-(1,3-dioxoisoindol-2-yl)butanoyl]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-29-22(28)17-13-24(18-10-5-4-7-14(17)18)19(25)11-6-12-23-20(26)15-8-2-3-9-16(15)21(23)27/h2-5,7-10,13H,6,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVICXSJFOZRBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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